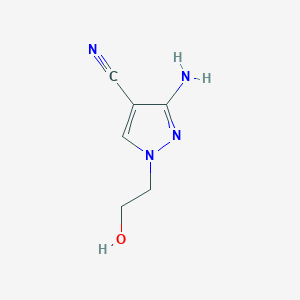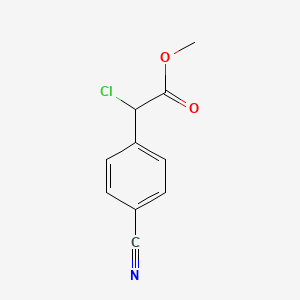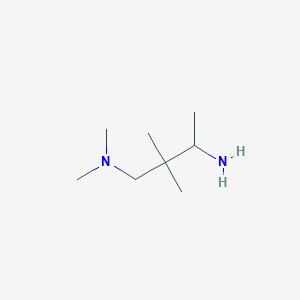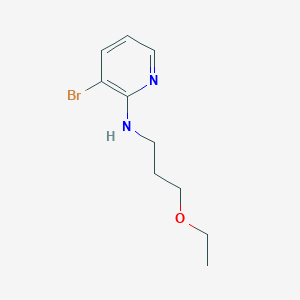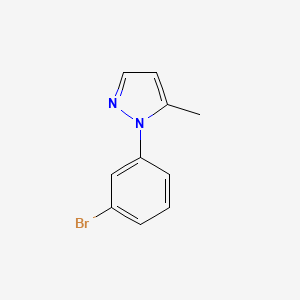
1-(3-Bromophenyl)-5-methyl-1H-pyrazole
Overview
Description
1-(3-Bromophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Agents in Cancer Treatment
1-(3-Bromophenyl)-5-methyl-1H-pyrazole derivatives have demonstrated significant potential in cancer treatment. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, among which a compound exhibited pronounced cytotoxic effects against breast cancer and leukemic cells. These effects were achieved through the induction of apoptosis in cancer cells, suggesting the compound's utility in developing small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
Biomedical Applications
Ryzhkova et al. (2020) explored the electrochemical synthesis of a compound structurally related to this compound. The resulting compound was identified as a promising candidate for various biomedical applications, particularly in regulating inflammatory diseases, as evidenced by docking studies (Ryzhkova et al., 2020).
Cytotoxic Activity Against Tumor Cell Lines
Srour et al. (2018) reported the synthesis of new 1,3,4-trisubstituted pyrazole derivatives starting with a compound structurally similar to this compound. These derivatives exhibited significant cytotoxic activity against various human cancer cell lines, highlighting the potential of such compounds in cancer therapy (Srour et al., 2018).
Nonlinear Optical Studies
Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a compound closely related to this compound. Their study revealed that this compound exhibits considerable nonlinear optical properties, suggesting its application in fields like photonics and optoelectronics (Tamer et al., 2016).
Antimicrobial Properties
Farag et al. (2008) synthesized new N-phenylpyrazole derivatives, using a precursor closely related to this compound. These compounds showed significant antimicrobial properties, particularly against pathogenic yeast and moulds, suggesting their potential in developing new therapeutic antifungal agents (Farag et al., 2008).
Fluorescent Assessment and Theoretical Studies
Ibrahim et al. (2016) investigated two new pyrazoline derivatives, including one structurally related to this compound. Their study focused on the fluorescence properties of these compounds, indicating potential applications in fluorescence spectroscopy and material sciences (Ibrahim et al., 2016).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. The compound “1-(3-Bromophenyl)-5-methyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
It’s plausible that the compound could influence several pathways due to its potential interactions with various biological targets .
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, showed that it reached a maximum concentration (cmax) of 56865 ± 12214 ng/mL in rat plasma 100 ± 045 h after oral administration . This suggests that 1-(3-Bromophenyl)-5-methyl-1H-pyrazole might also have favorable bioavailability.
Result of Action
The compound’s potential interactions with various biological targets could lead to a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s reactivity and its interactions with its targets .
Properties
IUPAC Name |
1-(3-bromophenyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRUOCNOJWGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-69-6 | |
| Record name | 1-(3-bromophenyl)-5-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
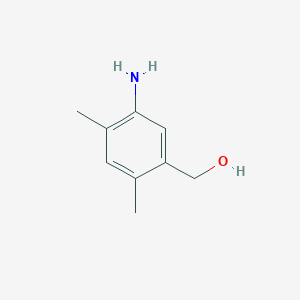


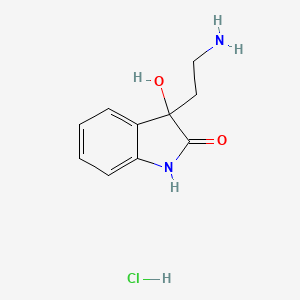
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)
